methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate
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Overview
Description
Methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate is a chemical compound that belongs to the family of furocoumarins. It is a synthetic derivative of psoralen, which is a natural compound found in certain plants. Methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate has been extensively studied for its potential applications in scientific research, particularly in the field of molecular biology.
Mechanism of Action
Methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate works by intercalating into the DNA helix and forming covalent bonds with the pyrimidine bases. This results in the formation of DNA adducts, which can lead to DNA damage and cell death. The compound is also capable of generating reactive oxygen species, which can further contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
Methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate has been shown to have a number of biochemical and physiological effects. It can induce apoptosis, a form of programmed cell death, in a variety of cell types. It can also inhibit DNA synthesis and repair, which can lead to genomic instability. Additionally, the compound has been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate in lab experiments is its ability to induce DNA damage in a controlled manner. This allows researchers to study the mechanisms of DNA repair and mutagenesis in a more precise manner. However, the compound also has some limitations. It can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments. Additionally, its photosensitizing properties can make it difficult to work with in certain experimental setups.
Future Directions
There are a number of potential future directions for research on methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate. One area of interest is its potential use as a photosensitizing agent in photodynamic therapy. Researchers are also exploring its potential as a tool for studying the mechanisms of DNA repair and mutagenesis. Additionally, there is interest in developing new derivatives of the compound with improved properties, such as increased selectivity for certain cell types.
Synthesis Methods
Methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of psoralen with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by treatment with furoic acid.
Scientific Research Applications
Methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate has a wide range of potential applications in scientific research. It has been shown to be an effective agent for inducing DNA damage, which is useful for studying the mechanisms of DNA repair and mutagenesis. It can also be used as a photosensitizing agent in photodynamic therapy, a treatment for certain types of cancer.
properties
IUPAC Name |
methyl 5-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-10-11(2)17(19)24-16-8-12(4-6-14(10)16)22-9-13-5-7-15(23-13)18(20)21-3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVSHYXENTWYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate |
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